2,3-dihydro-1H-indene-5-carboxamide
CAS No.: 103204-17-7
Cat. No.: VC20739963
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103204-17-7 |
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Molecular Formula | C10H11NO |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 2,3-dihydro-1H-indene-5-carboxamide |
Standard InChI | InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12) |
Standard InChI Key | GBPWDYCNVWWKRQ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)C=C(C=C2)C(=O)N |
Canonical SMILES | C1CC2=C(C1)C=C(C=C2)C(=O)N |
Chemical Structure and Properties
2,3-Dihydro-1H-indene-5-carboxamide consists of a bicyclic structure with a dihydro-indene core and a carboxamide functional group. The indene core provides aromatic character to the compound, while the carboxamide group enhances its biological activity and chemical reactivity. This structural arrangement contributes to the compound's potential for various biological interactions, particularly with protein targets.
Structural Features
The molecular structure of 2,3-dihydro-1H-indene-5-carboxamide can be characterized by:
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A fused ring system comprising a benzene ring and a cyclopentane ring
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A carboxamide group (-CONH₂) at the 5-position of the indene core
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A partially saturated structure with the dihydro (2,3-dihydro) designation indicating two hydrogen atoms added to the five-membered ring
The indene core provides a relatively planar, rigid scaffold that can facilitate binding to biological targets through hydrophobic interactions and π-stacking .
Physicochemical Properties
While specific data for the unsubstituted 2,3-dihydro-1H-indene-5-carboxamide is limited in the provided search results, we can extrapolate some properties based on related compounds. The table below presents estimated physicochemical properties based on structural analysis and comparison with related derivatives:
Property | Estimated Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₁NO | Defines elemental composition |
Molecular Weight | Approximately 161.20 g/mol | Relatively small molecular weight suitable for drug development |
logP | ~1.2-2.0 | Moderate lipophilicity, balancing membrane permeability and aqueous solubility |
Hydrogen Bond Donors | 2 (NH₂) | Contributes to solubility and target binding |
Hydrogen Bond Acceptors | 1 (C=O) | Important for target recognition and binding |
Polar Surface Area | ~40-60 Ų | Influences membrane permeability |
These properties place 2,3-dihydro-1H-indene-5-carboxamide within a suitable range for potential drug development, satisfying many aspects of Lipinski's Rule of Five for drug-likeness.
Biological Activities and Mechanisms
Research on 2,3-dihydro-1H-indene-5-carboxamide derivatives has revealed significant biological activities, particularly in the context of enzyme inhibition and anti-cancer applications.
Discoidin Domain Receptor 1 (DDR1) Inhibition
The most extensively studied biological activity of 2,3-dihydro-1H-indene-5-carboxamide derivatives is their ability to inhibit Discoidin Domain Receptor 1 (DDR1). A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides have been designed and synthesized as selective DDR1 inhibitors .
One representative compound from this series demonstrated:
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Binding to DDR1 with a Kd value of 5.9 nM
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Suppression of kinase activity with an IC50 value of 14.9 nM
These compounds potently inhibit collagen-induced DDR1 signaling and epithelial-mesenchymal transition, which are processes implicated in cancer progression and metastasis .
Anti-Cancer Activity
The most promising application of 2,3-dihydro-1H-indene-5-carboxamide derivatives appears to be in cancer treatment, particularly for pancreatic cancer. Research has demonstrated that these compounds:
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Dose-dependently suppress colony formation of pancreatic cancer cells
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Inhibit epithelial-mesenchymal transition, a critical process in cancer metastasis
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Show potential as targeted therapies for specific cancer types
These findings highlight the potential therapeutic value of 2,3-dihydro-1H-indene-5-carboxamide derivatives in oncology, particularly for challenging cancers with limited treatment options.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 2,3-dihydro-1H-indene-5-carboxamide derivatives.
Key Structural Elements Affecting Activity
Several structural features appear to influence the biological activity of 2,3-dihydro-1H-indene-5-carboxamide derivatives:
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The presence and nature of substituents at the 2-position (e.g., amino groups)
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Modifications to the carboxamide group (e.g., N-substitution)
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Additional functional groups on the indene core
This diversity in structural modifications provides a rich landscape for further exploration and optimization of biological activity.
Research Applications and Future Directions
The research on 2,3-dihydro-1H-indene-5-carboxamide and its derivatives points to several promising applications and avenues for future investigation.
Current Research Applications
Current research on 2,3-dihydro-1H-indene-5-carboxamide derivatives focuses primarily on:
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Development of selective DDR1 inhibitors for targeted cancer therapy
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Investigation of anti-pancreatic cancer activities
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Exploration of structure-activity relationships to optimize pharmaceutical properties
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Potential application in other disease contexts where DDR1 plays a role
The selective inhibition of DDR1 by these compounds makes them valuable tools for studying the role of this receptor in disease processes and for developing targeted therapies.
Future Research Directions
Several promising directions for future research on 2,3-dihydro-1H-indene-5-carboxamide derivatives include:
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Further optimization of DDR1 inhibitory activity through structural modifications
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Expansion of biological evaluation to other cancer types and disease models
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Investigation of pharmacokinetic properties and in vivo efficacy
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Development of combination therapies leveraging the unique mechanism of action
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Exploration of additional biological targets and activities beyond DDR1 inhibition
These research directions could significantly advance our understanding of 2,3-dihydro-1H-indene-5-carboxamide derivatives and their therapeutic potential.
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